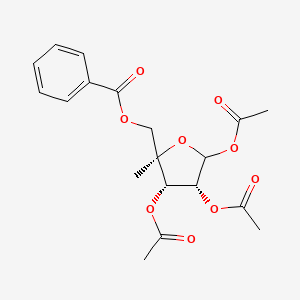

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

描述

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a modified ribofuranose derivative extensively used in nucleoside and carbohydrate chemistry. Its structure features:

- A benzoyl group at the 5-O position, providing steric bulk and electron-withdrawing properties.

- Acetyl groups at the 1-, 2-, and 3-O positions, offering temporary protection during synthetic steps.

- A methyl group at the 4-C position, altering the sugar's conformational flexibility and reactivity.

Its regioselective protection pattern enables controlled deprotection for further functionalization .

属性

IUPAC Name |

[(2R,3S,4R)-3,4,5-triacetyloxy-2-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3/t15-,16+,18?,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECVTQZASDRQMX-IGEHEEHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@](OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose typically involves the acetylation and benzoylation of ribose derivatives. One common method includes the following steps:

Methylation Reaction: Ribose is methylated using thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.

Acetylation and Benzoylation: The methylated ribose is then acetylated and benzoylated using glacial acetic acid, acetic anhydride, and benzyl chloride under controlled temperatures.

Recrystallization: The final product is obtained through recrystallization with ethyl alcohol.

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up to accommodate larger quantities. The process includes precise control of reaction conditions and purification steps to ensure high yield and purity .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions are common, where functional groups are replaced using various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or electrophiles like benzyl chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ribofuranose derivatives.

科学研究应用

Antitumor Activity

The compound exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its mechanism involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This is achieved through its incorporation into DNA, disrupting the replication process and targeting specific enzymes involved in DNA synthesis .

Synthesis of Artificial Nucleotides

This compound serves as a precursor in the synthesis of artificial nucleotides. This application is crucial for developing nucleoside analogs that can be used in various therapeutic contexts, including antiviral and anticancer treatments. The compound can undergo further reactions to yield pure artificial nucleotides through methods such as the silyl-Hilbert–Johnson reaction .

Research in Biochemistry and Molecular Biology

The compound is utilized extensively in biochemical research for studying nucleotide metabolism and enzyme interactions. Its structural properties make it a valuable tool for investigating the mechanisms of nucleoside phosphorylation and other related biochemical pathways.

Potential Research Applications

- Nucleotide Metabolism Studies : Understanding how nucleosides are synthesized and degraded.

- Enzyme Kinetics : Analyzing the effects of different substrates on enzyme activity.

Development of Antiviral Agents

Research indicates that purine nucleoside analogs like this compound can exhibit antiviral properties. By inhibiting viral replication processes similar to their action against cancer cells, these compounds hold potential for treating viral infections .

Chemical Synthesis Techniques

The synthesis of this compound involves several chemical reactions:

- Methylation : Ribose derivatives are methylated using thionyl chloride.

- Acetylation and Benzoylation : The methylated ribose undergoes acetylation and benzoylation using acetic anhydride and benzyl chloride under controlled conditions.

- Recrystallization : The final product is purified through recrystallization techniques .

作用机制

The mechanism of action of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .

相似化合物的比较

Substituent Position and Functional Group Variations

The table below compares the target compound with analogs differing in substituent positions, protecting groups, or backbone modifications:

Research Findings and Trends

- Synthetic Optimization: demonstrates that benzoylation at the 2'',3''-O positions achieves higher yields (91%) compared to phenoxyacetyl-protected intermediates, emphasizing the role of protecting group selection in efficiency .

- Conformational Analysis : Fluoromethyl-substituted sugars () show distinct NMR shifts (δH 2.5:1 isomer ratio), indicating conformational preferences critical for biological activity .

- Thermal Stability : Benzoylated compounds (e.g., CAS 15397-15-6) exhibit higher melting points (~100°C) than acetylated analogs due to increased crystallinity .

生物活性

Overview

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is a purine nucleoside analog recognized for its significant biological activity, particularly in the context of cancer treatment. This compound is noted for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a valuable subject of research in medicinal chemistry.

- IUPAC Name : [(2R,3S,4R)-3,4,5-triacetyloxy-2-methyloxolan-2-yl]methyl benzoate

- Molecular Formula : C19H22O9

- Molecular Weight : 394.37 g/mol

- CAS Number : 503543-44-0

The mechanism by which this compound exerts its biological effects involves its incorporation into the DNA of proliferating cells. This integration disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. Specifically, it targets enzymes involved in DNA replication, which is crucial in cancer therapies aimed at rapidly dividing cells .

Antitumor Effects

Research indicates that purine nucleoside analogs like this compound exhibit broad antitumor activity. They are particularly effective against indolent lymphoid malignancies. In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis .

Case Studies

- Lymphoid Malignancies : A study focused on indolent lymphoid malignancies showed that the compound effectively inhibited the growth of specific cancer cell lines with an IC50 value in the low micromolar range.

- DNA Synthesis Inhibition : In an experimental setup involving human cancer cell lines, treatment with this compound resulted in a marked decrease in DNA synthesis as measured by thymidine incorporation assays.

Comparative Analysis

To better understand the efficacy of this compound compared to other nucleoside analogs, a comparative analysis was conducted:

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Structure | 0.5 - 2 | DNA synthesis |

| Zidovudine | Structure | 0.005 - 0.06 | Reverse transcriptase |

| Lamivudine | Structure | 0.07 - 9.8 | Reverse transcriptase |

Synthesis and Preparation

The synthesis of this compound typically involves:

- Methylation : Ribose is methylated using thionyl chloride and methanol.

- Acetylation and Benzoylation : The methylated ribose is treated with acetic anhydride and benzyl chloride.

- Purification : The final product is purified through recrystallization.

常见问题

Q. What are the key synthetic methodologies for preparing 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose?

The synthesis typically involves multi-step protection/deprotection strategies. Starting from D-ribonolactone, sequential protection of hydroxyl groups (e.g., benzoyl and acetyl groups) is performed. For example, fluorination using DAST (diethylaminosulfur trifluoride) at low temperatures (-78°C) introduces fluorine substituents, followed by acetylation with acetic anhydride and triethylamine in dichloromethane . Critical steps include controlling reaction temperatures to avoid side reactions and using chromatography (e.g., flash silica gel) to isolate isomers. Yield optimization often requires adjusting stoichiometry, as seen in the 91% yield achieved for the acetylated product .

Q. How are protecting groups (benzoyl and acetyl) strategically employed in its synthesis?

- Benzoyl groups (introduced via benzoylation) protect hydroxyls at the 5-position, providing steric and electronic stabilization during subsequent reactions .

- Acetyl groups (from acetic anhydride) protect the 1,2,3-hydroxyls, enabling selective deprotection for downstream functionalization (e.g., glycosylation in nucleoside synthesis) . The choice of protecting groups minimizes unwanted side reactions (e.g., β-elimination) and simplifies purification by enhancing compound hydrophobicity.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR in CDCl₃ resolve stereochemistry and confirm acetylation/benzoylation patterns. For instance, distinct chemical shifts for methyl groups (δ ~1.3–2.1 ppm) and aromatic protons (δ ~7.4–8.1 ppm) validate substitution .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ peaks matching C₂₀H₂₄O₈Na⁺) .

- Melting point analysis : Sharp melting points (e.g., 59–60°C for β-isomers) indicate purity .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for C-methyl and fluorinated derivatives?

Stereochemical control is achieved through:

- Chiral catalysts : Cp₂TiF₂-catalyzed hydrosilylation ensures retention of configuration during lactone reduction .

- Low-temperature reactions : DAST-mediated fluorination at -78°C minimizes racemization .

- Isomer separation : Flash chromatography or crystallization resolves α/β anomers, as demonstrated by the isolation of β-fluoromethyl isomers with >95% purity .

Q. What stability concerns arise under varying storage or reaction conditions?

- Hydrolysis : Acetyl groups are sensitive to aqueous bases (e.g., ammonia), necessitating anhydrous conditions during handling .

- Thermal degradation : Prolonged exposure to temperatures >60°C may degrade the compound, as observed in NMR sample decomposition .

- Light sensitivity : Storage in amber glass under inert gas (N₂/Ar) prevents photolytic cleavage of benzoyl groups .

Q. How does the 4-C-methyl group influence its utility in nucleoside analog design?

The 4-C-methyl group:

- Enhances metabolic stability : The methyl group reduces susceptibility to enzymatic deacetylation, prolonging half-life in biological systems .

- Modifies steric interactions : In fluorinated analogs, the methyl group alters ribose puckering, affecting binding to viral polymerases (e.g., hepatitis C virus RNA polymerase) .

- Facilitates prodrug strategies : The acetylated form serves as a precursor for antiviral agents, where controlled deprotection releases active nucleosides .

Q. How should researchers analyze contradictory data in synthesis optimization (e.g., yield vs. purity)?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions .

- Analytical cross-validation : Combine HPLC, NMR, and MS to distinguish between byproducts and desired products .

- Mechanistic studies : Kinetic profiling (e.g., via in-situ IR) clarifies competing reaction pathways, such as acetylation vs. elimination .

Methodological Guidelines

- Stereochemical validation : Always compare experimental NMR data with computational predictions (e.g., DFT calculations) .

- Scale-up precautions : Pilot reactions at <1 mmol scale before scaling to avoid exothermic hazards (e.g., DAST reactions) .

- Data reporting : Include full spectroscopic datasets (¹H, ¹³C, ¹⁹F NMR) and chromatograms (HPLC/GC) in publications to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。